molecular formula C5H7N3O2 B2701470 Methyl (E)-3-azido-2-methylprop-2-enoate CAS No. 1937221-22-1

Methyl (E)-3-azido-2-methylprop-2-enoate

Cat. No. B2701470
CAS RN: 1937221-22-1
M. Wt: 141.13
InChI Key: KTMLLKWKPHBXQD-ONEGZZNKSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as CAS number, PubChem ID, etc. It also includes the compound’s appearance (solid, liquid, color, etc.) and odor if applicable .


Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, molar mass, etc .

Scientific Research Applications

Synthesis of Polyfunctional Heterocyclic Systems

Research has shown that compounds structurally related to Methyl (E)-3-azido-2-methylprop-2-enoate, such as Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, serve as versatile synthons for the preparation of polysubstituted heterocyclic systems. These systems include pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more, highlighting their importance in the synthesis of complex organic molecules (Pizzioli et al., 1998).

Reactivity and Decomposition Studies

The reactivity of azido compounds, particularly those with β-substituents, has been studied to understand their stability and reaction pathways. For instance, Methyl (2E)-3-[5-(azidomethyl)-2,2-diethyl-1,3-dioxolan-4-yl]-2-methylprop-2-enoate and its derivatives have been examined for their unusual decomposition reactions, contributing to the broader understanding of azido compound chemistry (Gimalova et al., 2013).

Intermolecular Cycloaddition Reactions

Azido compounds are pivotal in 1,3-cycloaddition reactions, which are crucial for constructing novel organic frameworks. Studies on the intermolecular cycloaddition of azido(2-heteroaryl)methanones with activated olefins, including compounds similar to Methyl (E)-3-azido-2-methylprop-2-enoate, have led to the development of new synthetic methodologies for heterocyclic compounds (Zanirato, 2002).

Photocatalytic Applications

Azido compounds, due to their unique reactivity, have also found applications in photocatalysis. For example, the study of photo-isomerization of azadirachtin, a natural product, under UV light has provided insights into the manipulation of molecular structures for enhanced biological activity or stability. This research indirectly supports the potential utility of azido compounds like Methyl (E)-3-azido-2-methylprop-2-enoate in materials science and photocatalysis (Johnson et al., 1994).

Mechanism of Action

This typically applies to bioactive compounds and involves how the compound interacts with biological systems .

Safety and Hazards

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Future Directions

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properties

IUPAC Name

methyl (E)-3-azido-2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4(3-7-8-6)5(9)10-2/h3H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLLKWKPHBXQD-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CN=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\N=[N+]=[N-])/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-azido-2-methylprop-2-enoate

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